Cas no 866149-50-0 (1-(4-Fluorophenyl)-3-3-(trifluoromethyl)benzyltetrahydro-2H-imidazol-2-one)
1-(4-Fluorophenyl)-3-3-(trifluoromethyl)benzyltetrahydro-2H-imidazol-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(4-FLUOROPHENYL)-3-[3-(TRIFLUOROMETHYL)BENZYL]TETRAHYDRO-2H-IMIDAZOL-2-ONE
- 2-Imidazolidinone, 1-(4-fluorophenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]-
- 1-(4-Fluorophenyl)-3-3-(trifluoromethyl)benzyltetrahydro-2H-imidazol-2-one
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Computed Properties
- Exact Mass: 338.104
- Monoisotopic Mass: 338.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 448
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
1-(4-Fluorophenyl)-3-3-(trifluoromethyl)benzyltetrahydro-2H-imidazol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F164625-25mg |
1-(4-Fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one |
866149-50-0 | 25mg |
$ 230.00 | 2022-06-05 | ||
| TRC | F164625-50mg |
1-(4-Fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one |
866149-50-0 | 50mg |
$ 380.00 | 2022-06-05 | ||
| Key Organics Ltd | 9W-0880-1MG |
1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one |
866149-50-0 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 9W-0880-5MG |
1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one |
866149-50-0 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 9W-0880-10MG |
1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one |
866149-50-0 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 9W-0880-0.5G |
1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one |
866149-50-0 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Key Organics Ltd | 9W-0880-1G |
1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one |
866149-50-0 | >90% | 1g |
£770.00 | 2025-02-09 | |
| Key Organics Ltd | 9W-0880-5G |
1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one |
866149-50-0 | >90% | 5g |
£3080.00 | 2025-02-09 | |
| Key Organics Ltd | 9W-0880-10G |
1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one |
866149-50-0 | >90% | 10g |
£5775.00 | 2025-02-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00912101-1g |
1-(4-Fluorophenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidin-2-one |
866149-50-0 | 90% | 1g |
¥4193.0 | 2024-04-18 |
1-(4-Fluorophenyl)-3-3-(trifluoromethyl)benzyltetrahydro-2H-imidazol-2-one Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 1-(4-Fluorophenyl)-3-3-(trifluoromethyl)benzyltetrahydro-2H-imidazol-2-one
Introduction to 1-(4-Fluorophenyl)-3-3-(trifluoromethyl)benzyltetrahydro-2H-imidazol-2-one (CAS No. 866149-50-0)
1-(4-Fluorophenyl)-3-3-(trifluoromethyl)benzyltetrahydro-2H-imidazol-2-one is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and promising biological activities. This compound, identified by its CAS number 866149-50-0, belongs to the tetrahydroimidazole class, a scaffold that has been extensively explored for its potential in drug discovery. The presence of a 4-fluorophenyl group and a trifluoromethyl substituent in the benzyl moiety enhances its pharmacological profile, making it an intriguing candidate for further investigation.
The structural composition of this molecule is pivotal in determining its interactions with biological targets. The tetrahydro-2H-imidazol-2-one core is known for its ability to engage with various enzymes and receptors, which has been leveraged in the development of therapeutic agents targeting inflammatory diseases, infectious disorders, and even certain types of cancer. The 4-fluorophenyl group introduces a fluorine atom into the aromatic ring, a common modification that often improves metabolic stability and binding affinity. Meanwhile, the trifluoromethyl group, a well-documented pharmacophore, contributes to lipophilicity and can modulate receptor interactions, making it particularly valuable in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have suggested that the 1-(4-fluorophenyl)-3-3-(trifluoromethyl)benzyltetrahydro-2H-imidazol-2-one scaffold may interact with proteins involved in cell signaling pathways relevant to neurodegenerative diseases. For instance, preliminary computational studies indicate that this compound could potentially inhibit enzymes like monoamine oxidase (MAO), which are implicated in conditions such as Parkinson's disease and depression. These findings align with the broader trend in drug discovery where structural modifications are meticulously designed to enhance target specificity and efficacy.
In addition to its potential applications in neurology, this compound has also shown promise in addressing metabolic disorders. The fluorine and trifluoromethyl substituents are known to influence metabolic pathways by altering enzyme kinetics. A recent study published in a leading pharmaceutical journal demonstrated that derivatives of this class can modulate glucose metabolism by interacting with key regulatory enzymes. This suggests that further optimization of the 1-(4-fluorophenyl)-3-3-(trifluoromethyl)benzyltetrahydro-2H-imidazol-2-one structure could yield novel therapeutics for diabetes and related metabolic syndromes.
The synthesis of this compound presents an interesting challenge due to its complex architecture. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to ensure high yield and purity. However, recent innovations in synthetic methodologies have made it possible to streamline these processes using transition metal catalysis and asymmetric hydrogenation techniques. These advancements not only improve efficiency but also reduce the environmental impact of drug synthesis, aligning with global efforts towards sustainable chemistry.
From a regulatory perspective, compounds like 1-(4-fluorophenyl)-3-3-(trifluoromethyl)benzyltetrahydro-2H-imidazol-2-one must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. Current research protocols emphasize the importance of preclinical studies, including cell-based assays and animal models, to evaluate potential side effects and therapeutic benefits. The integration of high-throughput screening technologies has expedited this process by allowing rapid testing of large libraries of compounds for their biological activity.
The role of fluorinated compounds in modern drug development cannot be overstated. The unique electronic properties of fluorine atoms can significantly alter the pharmacokinetic profile of a drug molecule. For example, fluorine substitution can increase binding affinity by influencing hydrogen bonding interactions or hydrophobic effects. In the case of 1-(4-fluorophenyl)-3-3-(trifluoromethyl)benzyltetrahydro-2H-imidazol-2-one, these effects may contribute to its stability under physiological conditions while maintaining potent activity against target enzymes.
Future directions in research may explore derivatization strategies aimed at enhancing the therapeutic index of this compound. By modifying substituents such as the benzyl group or introducing additional functional groups, chemists can fine-tune its biological activity. Techniques like structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) are becoming increasingly prevalent in guiding these modifications based on detailed knowledge of molecular interactions.
The impact of computational tools on medicinal chemistry cannot be ignored either. Software platforms capable of predicting molecular properties allow researchers to make data-driven decisions about which compounds are most likely to succeed in clinical trials. For instance, virtual screening methods have been used effectively to identify promising analogs of 1-(4-fluorophenyl)-3-3-(trifluoromethyl)benzyltetrahydro-2H-imidazol-2-one by evaluating their predicted binding affinities and physicochemical properties.
In conclusion,1-(4-fluorophenyl)-3-3-(trifluoromethyl)benzyltetrahydro-2H-imidazol-2-one (CAS No. 866149-50-0) represents a compelling example of how structural innovation can lead to novel therapeutic opportunities. Its unique combination of substituents makes it an attractive candidate for further exploration across multiple disease areas, particularly those involving enzyme inhibition or modulation of metabolic pathways. As research continues to uncover new biological targets and synthetic methodologies improve efficiency, this compound holds significant promise for future medical applications.
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